POtassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide
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Overview
Description
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide is a chemical compound with the molecular formula C8H7BF3KO2. It is known for its unique structure, which includes a trifluoroborate group attached to a phenyl ring substituted with a methoxycarbonyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of 3-(methoxycarbonyl)phenylboronic acid with potassium fluoride and trifluoroborane. The reaction is typically carried out in an inert atmosphere at room temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various studies, including drug development and protein labeling.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A simpler compound with a similar trifluoroborate group but without the methoxycarbonyl-phenyl substitution.
Phenylboronic acid: A related compound used in similar coupling reactions but lacks the trifluoroborate group.
Uniqueness
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide is unique due to its combination of a trifluoroborate group and a methoxycarbonyl-phenyl substitution. This structure provides enhanced reactivity and stability, making it particularly useful in complex organic synthesis and various scientific research applications .
Properties
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonylphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPDHHFFARQWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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